molecular formula C11H19NO3 B3333146 Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate CAS No. 946484-82-8

Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate

Cat. No. B3333146
CAS RN: 946484-82-8
M. Wt: 213.27 g/mol
InChI Key: IAZFNKZRJHARAP-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as tert-butyl 2-formyl-2-methyl-1-pyrrolidinecarboxylate and has the molecular formula C11H19NO3.

Scientific Research Applications

Synthesis of Chiral Amino Acid Derivatives

Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate has been utilized in the synthesis of homochiral amino acid derivatives. Kollár and Sándor (1993) demonstrated its use in hydroformylation reactions to produce important intermediates for such synthesis with high diastereoselectivities, particularly in transition-metal-catalysed reactions (Kollár & Sándor, 1993).

Synthesis of Medicinally Significant Candidates

This compound serves as a precursor in the synthesis of medicinally significant candidates. Khadse and Chaudhari (2015) detailed its synthesis from L-Serine, highlighting its potential in pharmaceutical applications (Khadse & Chaudhari, 2015).

Chiral Auxiliary in Peptide Synthesis

Studer, Hintermann, and Seebach (1995) reported the use of this compound as a chiral auxiliary and building block in dipeptide synthesis. It was shown to be effective in the preparation of enantiomerically pure compounds, demonstrating its utility in complex organic synthesis (Studer, Hintermann & Seebach, 1995).

Role in Anticancer Drug Synthesis

The compound plays a role as an intermediate in the synthesis of small molecule anticancer drugs. Zhang, Ye, Xu, and Xu (2018) established a high-yield method for its synthesis, emphasizing its importance in the development of new cancer therapies (Zhang, Ye, Xu & Xu, 2018).

Application in Antibacterial Agents

Di Cesare et al. (1992) utilized this compound derivatives in the synthesis of antibacterial agents. Their work on chiral naphthyridones underscored the compound's relevance in developing new antibacterial drugs (Di Cesare et al., 1992).

properties

IUPAC Name

tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZFNKZRJHARAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946484-82-8
Record name tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (3.5 g, 14.3 mmol) in toluene at −78° C. was added DIBAL-H (17.6 mL, 30 mmol, 1.7 M) dropwise, while maintaining the reaction temperature below −65° C. The reaction was stirred at −78° C. for 2 hr and then quenched with methanol (10 mL). The mixture was then diluted with ethyl acetate (50 mL), saturated NH4Cl was added and the mixture was stirred vigorously for 20 min at room temperature. The two phases were then separated and the aqueous layer was extracted with DCM (3×50 mL). The combined organics were then washed with brine, dried over Na2SO4, concentrated in vacuo and purified by column chromatography to give 3 g of the desired product.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dess Martin Periodinane (7.8 g, 0.0186 mol) was added in one portion to the solution of (rac)-2-hydroxymethyl-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester (2 g, 0.0093 mol) in DCM (50 mL) under an inert atmosphere. The reaction was stirred until completion (about 2 h) then quenched with saturated solution of sodium thiosulphate, extracted with DCM (3×100 mL) washed with brine (50 mL), dried over anhydrous sodium sulphate, and concentrated using a rotary evaporator to afford 1.6 g (84%) of (rac)-2-formyl-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester as a light brown colored oil.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
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Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
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